3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C21H16N4O5S2 and its molecular weight is 468.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H16N4O5S with a molecular weight of approximately 468.5 g/mol. The structural features include:
- Benzamide core : Provides a scaffold for biological activity.
- Benzothiazole moiety : Known for its interactions with various biological targets.
- Pyrrolidinyl group : Enhances binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGFR-2 Inhibition : Preliminary studies indicate that structurally similar compounds act as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth.
- Enzyme Modulation : The benzothiazole component can modulate enzyme activity, potentially influencing pathways involved in cancer progression and metabolic disorders .
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations required to reduce cell viability by 50% . For instance, related compounds showed IC50 values around 10 µM in glioblastoma models .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-(2,5-dioxopyrrolidin-1-yl)... | Glioblastoma | ~10 | Induces apoptosis |
Similar Compound A | Breast Cancer | 8.14 | DNA damage |
Similar Compound B | Lung Cancer | 10.48 | Cell cycle arrest |
Antidiabetic Activity
In vivo studies using Drosophila models have shown that related compounds can lower glucose levels significantly, suggesting potential applications in diabetes management . The mechanism appears to involve inhibition of α-glucosidase activity.
Case Studies
- Study on Anticancer Activity : A study assessed the effects of the compound on glioblastoma cells and reported extensive DNA fragmentation indicative of apoptosis. The results confirmed its potential as an anticancer agent through mechanisms involving DNA damage response pathways .
- Drosophila Model for Diabetes : Compounds structurally similar to the target compound were tested on genetically modified diabetic flies, resulting in a notable decrease in glucose levels compared to controls .
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-2-10-24-16-7-6-15(32(22,29)30)12-17(16)31-21(24)23-20(28)13-4-3-5-14(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2,(H2,22,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHCGOFBOLRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。